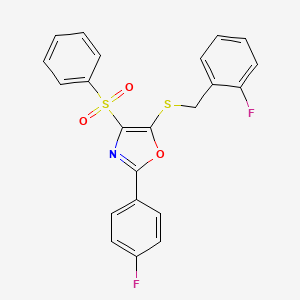

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazole derivatives, including compounds similar to 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole, involves the elaboration of the oxazole ring through reactions at the 2-methylene position. These reactions afford extended oxazoles with various substituents, demonstrating the flexibility of this scaffold for synthetic modifications. For example, α-sulfonyl anions derived from 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole react smoothly with alkyl halides, leading to monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation and subsequent modifications highlight the synthetic utility of the oxazole ring for generating complex molecules with potential biological activities (Patil & Luzzio, 2016).

Molecular Structure Analysis

The structural analysis of oxazole derivatives reveals a variety of interactions and motifs critical for their biological activity and physical properties. For instance, molecules containing oxazole rings exhibit significant hydrogen bonding, chalcogen interactions, and non-covalent contacts, such as π-π stacking and halogen bonds, contributing to their structural stability and reactivity. The crystal structure and theoretical studies, including density functional theory (DFT) calculations, provide insights into the geometrical parameters, electron distribution, and intermolecular interactions crucial for the molecular architecture and its implications on biological functions (Moreno-Fuquen et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole and related compounds encompasses a range of transformations pivotal for exploring their therapeutic potential. These transformations include nucleophilic substitutions, electrophilic additions, and cycloaddition reactions facilitated by the oxazole ring's reactivity. The presence of electron-withdrawing groups, such as sulfonyl and fluorine atoms, modulates the compound's reactivity, enabling selective reactions at specific sites on the molecule. These chemical properties are instrumental in the design and synthesis of new molecules with enhanced biological activities and selectivity (Williams & Fu, 2010).

科学的研究の応用

Quantum Mechanical Studies and Light Harvesting

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those similar to the compound , have shown potential applications in light harvesting. These studies, using density functional theory, suggest such compounds could play a role in the development of novel light-harvesting materials due to their energetically stable conformations and electron distribution characteristics (Mary et al., 2019).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound of interest, have demonstrated significant antibacterial activities against rice bacterial leaf blight. These activities include inhibiting the production of extracellular polysaccharide and reducing gene expression levels of certain pathogenicity factors, highlighting their potential in agricultural applications (Shi et al., 2015).

Antimicrobial Evaluation

Heterocyclic condensed systems with bridgehead nitrogen from the thiazolo[3,2-b][1,2,4]triazoles class, which share structural motifs with the target compound, have been synthesized and shown to possess antimicrobial activity against various bacteria and yeasts. This indicates their potential use in developing new antimicrobial agents (Bărbuceanu et al., 2015).

Fluorescent Molecular Probes

Compounds related to "5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole" have been prepared as fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence. Such compounds are used to develop ultrasensitive fluorescent molecular probes for studying various biological events and processes, showcasing their application in bioimaging and diagnostics (Diwu et al., 1997).

Synthesis and Pharmacological Evaluation

Further research has focused on the synthesis and pharmacological evaluation of new compounds for potential anticonvulsant activities. These studies involve understanding the structure-activity relationships to enhance anticonvulsant efficacy, indicating the medicinal chemistry applications of such compounds (Zarghi et al., 2008).

特性

IUPAC Name |

4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S2/c23-17-12-10-15(11-13-17)20-25-21(30(26,27)18-7-2-1-3-8-18)22(28-20)29-14-16-6-4-5-9-19(16)24/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEUAWKYQMOSDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Fluorobenzyl)thio)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2497165.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)

![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)

![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)